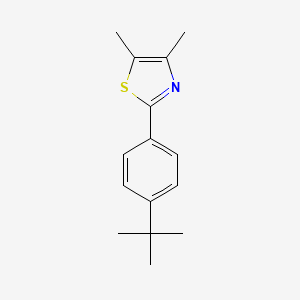
2-(4-tert-Butylphenyl)-4,5-dimethylthiazole
Übersicht
Beschreibung
2-(4-tert-Butylphenyl)-4,5-dimethylthiazole (2-TBPT) is an organic compound with a wide range of applications in the life sciences, including in the synthesis of pharmaceuticals, as an inhibitor of enzymes, and as a potential therapeutic agent. 2-TBPT is an aromatic thiazole derivative, containing a phenyl group and two methyl substituents on the thiazole ring. It is a colorless solid that is soluble in organic solvents and has a boiling point of 220 °C.
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity : Mao, H., Song, H., & Shi, D.-Q. (2012) conducted a study on a series of compounds including 2-(4-tert-butylphenyl)-4,5-dimethylthiazole derivatives. They found these compounds exhibited moderate to good fungicidal activities, with some showing significant inhibition against specific fungal strains such as Fusarium oxysporum and Cercospora arachidicola Hori (Mao, H., Song, H., & Shi, D.-Q., 2012).
Anti-Inflammatory Agents : Mullican, M. D., Wilson, M., et al. (1993) reported the design of thiadiazole derivatives, including those with a 2-(4-tert-butylphenyl)-4,5-dimethylthiazole structure. These compounds were potent inhibitors of 5-lipoxygenase and cyclooxygenase, demonstrating anti-inflammatory properties in rat models (Mullican, M. D., Wilson, M., et al., 1993).
Organic Light Emitting Diodes (OLEDs) : Emmerling, F., Orgzall, I., et al. (2012) explored the structure-property relationships of 2,5-disubstituted-1,3,4-oxadiazoles, including 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. These compounds are used as electron transport materials in OLEDs, contributing to the enhancement of device performance (Emmerling, F., Orgzall, I., et al., 2012).
Light Emitting Diode Applications : Zhang, Z., Chen, Y.-A., et al. (2016) studied thiazolo[5,4-d]thiazole derivatives, including those with 4-tert-butylphenyl groups. These compounds exhibited reversible excited-state intramolecular proton transfer and were used to fabricate white organic light emitting diodes (WOLEDs) (Zhang, Z., Chen, Y.-A., et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS/c1-10-11(2)17-14(16-10)12-6-8-13(9-7-12)15(3,4)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIUEQDFUVLIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylphenyl)-4,5-dimethylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine](/img/structure/B1406004.png)
![Benzyl[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B1406005.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)
![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)








